molecular formula C15H19BO2S B3179926 (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester CAS No. 1072811-91-6

(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester

Cat. No.: B3179926
CAS No.: 1072811-91-6
M. Wt: 274.2
InChI Key: DVHBFOOMPZZQBN-UHFFFAOYSA-N
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Description

(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is a boronic ester derivative featuring a benzo[b]thiophene core substituted with a methyl group at the 3-position and a pinacol boronate ester at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl or heteroaryl systems, particularly in medicinal chemistry and materials science.

Key structural and spectroscopic characteristics:

  • 1H NMR: Aromatic protons in the benzo[b]thiophene ring resonate between δ7.0–8.0, while the methyl group at the 3-position appears as a singlet near δ2.60–2.61. The pinacol methyl groups appear as a 12-proton singlet at δ1.35–1.38 .
  • 13C NMR: The boron-bound carbon resonates at δ84.0, and pinacol methyl carbons appear at δ24.0–24.9 .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO2S/c1-10-11-8-6-7-9-12(11)19-13(10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHBFOOMPZZQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester typically involves the reaction of 3-methylbenzo[b]thiophene with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 3-methylbenzo[b]thiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Boronic acids, including (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester, have been explored for their anticancer properties. The compound's structure allows it to interact with biological targets effectively. For instance, bortezomib, a boronic acid derivative, is a well-known proteasome inhibitor used in treating multiple myeloma and has paved the way for further research into similar compounds .

Mechanism of Action
The mechanism of action typically involves the inhibition of proteasomes, leading to the accumulation of pro-apoptotic factors and ultimately inducing cancer cell death. Recent studies suggest that derivatives like this compound may enhance the efficacy of existing anticancer drugs through combination therapies .

Organic Synthesis

Suzuki Coupling Reactions
One of the primary applications of this compound is in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound serves as a versatile building block in synthesizing various pharmaceuticals and agrochemicals .

Case Study: Synthesis of Aryl Compounds
A notable case study involved the use of this compound in synthesizing substituted aryl compounds. Researchers demonstrated that using this boronic ester in Suzuki coupling reactions yielded high-purity products with good yields, showcasing its effectiveness as a coupling partner .

Material Science

Polymer Chemistry
In material science, boronic esters are utilized in the development of smart materials due to their ability to form reversible covalent bonds with diols and polyols. This compound can be incorporated into polymer matrices to create materials with tunable properties, such as responsiveness to environmental stimuli .

Case Study: Responsive Polymers
A study highlighted the incorporation of this compound into hydrogel systems, which exhibited significant changes in swelling behavior in response to pH variations. This property makes it suitable for applications in drug delivery systems where controlled release is essential .

Analytical Chemistry

Sensor Development
Boronic acids are known for their ability to form complexes with sugars and other diols, making them ideal candidates for sensor development. This compound can be employed in creating sensors for detecting glucose levels or other biomolecules through fluorescence or electrochemical methods .

Mechanism of Action

The mechanism of action of (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Spectroscopic Comparison
Compound Name Core Structure Substituents 1H NMR (Key Peaks) 13C NMR (Boron-Related Peaks)
Target Compound Benzo[b]thiophene 3-Me, 2-Bpin δ2.60 (3-Me), δ1.35–1.38 (Bpin) δ84.0 (B-C), δ24.0 (Bpin)
6-Cyanobenzo[b]furan-2-Bpin ester Benzo[b]furan 6-CN, 2-Bpin δ1.36 (Bpin), aromatic δ7.5–8.2 δ84.0 (B-C), δ24.9 (Bpin)
Thiophene-2-Bpin ester Thiophene 2-Bpin δ1.35–1.38 (Bpin), δ7.2–7.5 (Hα) δ84.0 (B-C), δ24.0 (Bpin)
Phenyl-Bpin derivatives Benzene Varied substituents, 2-Bpin δ1.35–1.38 (Bpin), substituent-dependent δ84.0 (B-C), δ24.0 (Bpin)

Key Observations :

  • Heterocycle Effects : The benzo[b]thiophene core introduces sulfur-based electron-richness, enhancing stability in cross-coupling compared to oxygenated benzo[b]furan analogs . Thiophene derivatives exhibit simpler aromatic systems with reduced steric hindrance .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity in Suzuki-Miyaura Coupling
Compound Type Reactivity (Relative to Boronic Acid) Typical Conditions Applications
Target Compound Moderate (requires Pd catalysis) Pd(PPh3)4, K2CO3, DME/H2O Biaryl drug intermediates
Thiophene-2-Bpin ester High (electron-rich core) Ni/Phosphine, mild base Conductive polymers
Neopentyl Boronic Esters Higher than pinacol esters Ni catalysts, polar solvents Medicinal chemistry
Trifluoroborate Salts Highest (aqueous compatibility) Pd, aqueous/organic biphasic Bioconjugates

Key Observations :

  • Pinacol esters generally require harsher conditions than boronic acids or trifluoroborates due to slower transmetalation .
  • The electron-rich benzo[b]thiophene core may improve oxidative addition efficiency in Pd-catalyzed reactions compared to phenyl analogs .

Hydrolysis and Stability

Table 3: Hydrolysis Conditions
Compound Type Hydrolysis Method Time/Conditions Notes
Target Compound Oxidative (NaIO4/HCl) 4–8 hours, 5M HCl Pinacol ligand destroyed
Benzo[b]furan-Bpin Acidic (H2SO4) 10–27 hours, 2M H2SO4 Sensitive to strong acids
Aryl-Bpin esters Oxidative (NaIO4/NH4OAc) 1–2 hours, RT Yields free boronic acids

Key Observations :

  • Electron-donating groups (e.g., 3-Me) stabilize the ester against hydrolysis compared to electron-withdrawing groups (e.g., CN) .
  • Oxidative cleavage is preferred for pinacol esters to avoid side reactions in acidic media .

Biological Activity

(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C15H17BO4SC_{15}H_{17}BO_4S, combining a boronic acid functional group with a methylated benzo[b]thiophene moiety. This structure is significant for its reactivity in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the following mechanisms:

  • Enzyme Inhibition: Boronic acids are known to inhibit proteasome activity, which is critical in regulating protein degradation. This inhibition can lead to apoptosis in cancer cells.
  • Fluorescent Probes: The compound may serve as a fluorescent probe for detecting biomolecules, leveraging the boronic acid's ability to form reversible covalent bonds with diols.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Studies have shown that similar boronic acid derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.
  • Antimicrobial Properties: Boron-containing compounds have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits antibacterial activity against E. coli
Enzyme InhibitionInhibits proteasome function

Case Study: Anticancer Activity

A study investigated the effects of boronic acid derivatives on human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through the activation of caspase pathways. The mechanism involved the inhibition of proteasome activity, leading to an accumulation of pro-apoptotic factors.

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for evaluating its therapeutic potential. Boronic esters are generally stable and exhibit favorable bioavailability due to their ability to form reversible complexes with biomolecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester
Reactant of Route 2
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(3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.